28.7-Fold Enhanced Cytotoxicity of TAEM Compared to Emodin Against HepG2 Cells
In a direct head-to-head comparison using the MTT assay, 1,3,8-triacetyl emodin (TAEM; Emodin Triacetate) exhibited significantly greater cytotoxic potency against human hepatocellular carcinoma (HepG2) cells than the parent compound emodin or the mono-acetylated derivative 3-acetyl emodin (ACE) [1]. The study measured the concentration required to inhibit cell viability by 50% (IC50) after 24 hours of incubation.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.021 mM |
| Comparator Or Baseline | Emodin: 0.603 mM; ACE: 0.574 mM |
| Quantified Difference | TAEM is 28.7-fold more potent than emodin and 27.3-fold more potent than ACE. |
| Conditions | In vitro cytotoxicity (MTT) assay against human hepatocellular carcinoma HepG2 cells, 24-hour incubation period. |
Why This Matters
This ~29-fold increase in potency means significantly less compound is required to achieve a therapeutic effect in vitro, which is a critical factor for reducing off-target effects and is a primary selection criterion for lead optimization in drug discovery.
- [1] Adikusuma, W., Irham, L. M., Faisal, M., Ma'ruf, M., Suyuti, M., Rizki, D. R. M., … Zainul, R. (2025). Integrative network pharmacology and experimental validation reveal emodin derivatives as potential therapeutics for hepatocellular carcinoma. Journal of the Egyptian National Cancer Institute, 37(1), 52. doi:10.1186/s43046-025-00306-x View Source
